molecular formula C15H12F9InO6 B13737751 Indium(III) trifluoroacetylacetonate

Indium(III) trifluoroacetylacetonate

Cat. No.: B13737751
M. Wt: 574.05 g/mol
InChI Key: JSFSIUKMFCYGBL-IQMQLBNYSA-K
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Description

Indium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9InO6 . It is a metal-organic complex where indium is coordinated with trifluoroacetylacetonate ligands. This compound is known for its stability and is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetylacetonate can be synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:

InCl3+3CF3COCH2COCH3In(CF3COCHCOCH3)3+3HCl\text{InCl}_3 + 3 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{In(CF}_3\text{COCHCOCH}_3\text{)}_3 + 3 \text{HCl} InCl3​+3CF3​COCH2​COCH3​→In(CF3​COCHCOCH3​)3​+3HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Indium(III) trifluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indium oxide.

    Reduction: It can be reduced to lower oxidation states of indium.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

    Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetone.

Major Products:

Scientific Research Applications

Indium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indium(III) trifluoroacetylacetonate involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between indium and the trifluoroacetylacetonate ligands. In biological systems, it can interact with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting biomolecules .

Comparison with Similar Compounds

  • Indium(III) acetylacetonate
  • Indium(III) trifluoromethanesulfonate
  • Indium(III) chloride

Comparison: Indium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other indium complexes. For example, indium(III) acetylacetonate lacks the fluorine atoms, resulting in different chemical properties and reactivity. Indium(III) trifluoromethanesulfonate, on the other hand, has different ligands, leading to variations in its applications and behavior in chemical reactions .

Properties

Molecular Formula

C15H12F9InO6

Molecular Weight

574.05 g/mol

IUPAC Name

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-;

InChI Key

JSFSIUKMFCYGBL-IQMQLBNYSA-K

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C\C(=O)C(F)(F)F)/C

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

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